Positional Isomer Differentiation: 8-Bromo vs. 6-Bromo Lipophilicity Comparison
The 8-bromo positional isomer (target compound) exhibits a calculated LogP of 2.97, representing a +0.67 log unit increase in lipophilicity compared to the unsubstituted 2-cyclopropylimidazo[1,2-a]pyridine core (XlogP 2.3). [1] This increased lipophilicity, driven by the bromine substituent at the sterically distinct 8-position, is anticipated to enhance membrane permeability relative to the 6-bromo isomer, which shares the same molecular formula (C₁₀H₉BrN₂, MW 237.10) but presents a different electronic distribution that can alter both LogP and target-binding geometry. [2]
| Evidence Dimension | Calculated partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP 2.9742 (Leyan computed value) |
| Comparator Or Baseline | 2-Cyclopropylimidazo[1,2-a]pyridine: XlogP 2.3 [1]; 8-Bromoimidazo[1,2-a]pyridine: LogP 2.0968 [2]; 6-Bromoimidazo[1,2-a]pyridine: LogP 2.0968 [2] |
| Quantified Difference | ΔLogP ≈ +0.67 vs. unsubstituted 2-cyclopropyl core; approximately +0.88 vs. mono-brominated cores without cyclopropyl |
| Conditions | Computed/calculated LogP values from different authoritative databases (Leyan, Molbase, Chem960); not experimentally determined in a single study |
Why This Matters
Higher lipophilicity (LogP ~2.97) positions this compound closer to the optimal CNS drug-like range (LogP 2–4) than its 6-bromo isomer and non-brominated analog, making it a superior starting point for CNS-penetrant probe development.
- [1] Chem960. 2-Cyclopropylimidazo[1,2-a]pyridine, CAS 1024006-94-7. XlogP: 2.3, Topological Polar Surface Area: 17.3 Ų. Available at: https://mip.chem960.com/1024006-94-7.html View Source
- [2] Molbase. 8-Bromoimidazo[1,2-a]pyridine (CAS 850349-02-9): LogP 2.0968, PSA 17.3; 6-Bromoimidazo[1,2-a]pyridine (CAS 6188-23-4): LogP 2.0968, PSA 17.3. Available at: https://qiye.molbase.cn/ View Source
